2,6-Dichloro-3-nitrobenzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO5S/c7-3-1-2-4(9(10)11)5(8)6(3)15(12,13)14/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQIEWYWDTUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591619 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-52-4 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dichloro 3 Nitrobenzenesulfonic Acid
Strategies for Direct Synthesis
Direct synthesis strategies focus on the sequential introduction of the required functional groups onto an aromatic scaffold. The order of these reactions is critical, as the existing substituents on the ring direct the position of subsequent additions.
Multi-Step Approaches for the Preparation of 2,6-Dichloro-3-nitrobenzenesulfonic Acid from Precursors (e.g., involving 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as an intermediate)
A primary route to obtaining this compound is through the hydrolysis of its corresponding sulfonyl chloride, 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride. thieme-connect.de This precursor can be synthesized via a multi-step reaction pathway. chemicalbook.com The final step in this sequence is the conversion of the sulfonyl chloride group (-SO₂Cl) into a sulfonic acid group (-SO₃H).
The hydrolysis of arenesulfonyl chlorides is a well-established reaction that can proceed through different mechanisms depending on the reaction conditions and the structure of the arene. researchgate.net Typically, the reaction involves nucleophilic attack by water on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.netacs.org This process converts the reactive sulfonyl chloride into the stable sulfonic acid.
A general reaction scheme is presented below:

The synthesis of the intermediate sulfonyl chloride itself is a multi-step process that may involve nitration and chlorosulfonation of a suitable starting material. chemicalbook.com
Table 1: Illustrative Multi-Step Synthesis for a Related Compound (Orthanilic Acid) For illustrative purposes, the synthesis of orthanilic acid from o-nitrobenzenesulfonyl chloride demonstrates a similar hydrolysis step. orgsyn.org
| Step | Reactants | Reagents/Conditions | Product |
| Hydrolysis | o-Nitrobenzenesulfonyl chloride, Water | Anhydrous sodium carbonate, boiling | Sodium o-nitrobenzenesulfonate |
| Reduction | Sodium o-nitrobenzenesulfonate | Iron filings, Acetic acid | Orthanilic acid |
Nitration Pathways in the Synthesis of Halogenated Benzenesulfonic Acids (referencing analogous compounds like 4-chloro-3-nitrobenzenesulfonic acid synthesis)
An alternative synthetic strategy involves introducing the nitro group onto a pre-existing halogenated benzenesulfonic acid. The synthesis of the analogous compound, 4-chloro-3-nitrobenzenesulfonic acid, serves as a pertinent example of this pathway. chemicalbook.com This process is achieved through the nitration of p-chlorobenzenesulfonic acid. chemicalbook.com
In this electrophilic aromatic substitution reaction, a mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlibretexts.org The existing chloro and sulfonic acid groups on the benzene (B151609) ring direct the incoming nitro group. Both are deactivating groups, but the chloro group is an ortho-, para-director, while the sulfonic acid group is a meta-director. The regiochemical outcome depends on the interplay of these directing effects. For p-chlorobenzenesulfonic acid, nitration occurs ortho to the chlorine and meta to the sulfonic acid group, yielding 4-chloro-3-nitrobenzenesulfonic acid. chemicalbook.com
Table 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid via Nitration chemicalbook.com
| Starting Material | Reagents | Conditions | Product |
| p-Chlorobenzenesulfonic acid | 67% Nitric acid, 98% Sulfuric acid | Cool to 20°C, then react at 40°C for 30 min | 4-Chloro-3-nitrobenzenesulfonic acid |
Sulfonation Reactions for Introducing the Sulfonic Acid Moiety onto Halogenated Nitrobenzene (B124822) Scaffolds (referencing analogous nitration of dichlorobenzenesulfonic acid derivatives)
This approach involves the direct sulfonation of a dichloronitrobenzene precursor. Aromatic sulfonation is a reversible electrophilic aromatic substitution where a hydrogen atom is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org Common sulfonating agents include fuming sulfuric acid (oleum) or chlorosulfuric acid. wikipedia.orgnumberanalytics.com
For a precursor like 2,6-dichloronitrobenzene, the two chlorine atoms and the nitro group are all electron-withdrawing and deactivating towards electrophilic substitution. The chlorine atoms are ortho-, para-directors, while the nitro group is a strong meta-director. The sulfonation would be expected to occur at the position meta to the nitro group and ortho/para to the chlorine atoms, which corresponds to the desired C-3 position. However, the heavily deactivated nature of the ring may require harsh reaction conditions.
The synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene using chlorosulfonic acid provides a procedural analog for this type of transformation, which could be adapted for 2,6-dichloronitrobenzene. prepchem.comgoogle.com
Oxidative Routes for Introducing Nitro Groups onto Dichloroaniline Derivatives, Preceding Sulfonation (referencing 2,6-dichloronitrobenzene synthesis from 2,6-dichloroaniline)
A versatile synthetic route begins with a dichloroaniline derivative, which is then oxidized to introduce the nitro group, followed by sulfonation. Specifically, 2,6-dichloroaniline (B118687) can be oxidized to form 2,6-dichloronitrobenzene. orgsyn.orgaarti-industries.com A well-documented method for this transformation utilizes peroxytrifluoroacetic acid, generated in situ from 90% hydrogen peroxide and trifluoroacetic anhydride. orgsyn.org This reagent is particularly effective for oxidizing aromatic amines with electron-withdrawing substituents. orgsyn.org
The resulting 2,6-dichloronitrobenzene can then be sulfonated as described in the previous section to yield the final product. This multi-step pathway offers an alternative to direct nitration of a dichlorinated benzene ring, which can sometimes lead to mixtures of isomers.
Table 3: Oxidation of 2,6-Dichloroaniline to 2,6-Dichloronitrobenzene orgsyn.org
| Reactant | Oxidizing Agent (in CH₂Cl₂) | Reaction Conditions | Yield |
| 2,6-Dichloroaniline | Peroxytrifluoroacetic acid (from 90% H₂O₂ and trifluoroacetic anhydride) | Dropwise addition, reflux for 1 hour | 89-92% |
Green Chemistry Principles in the Synthesis of this compound and Related Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of synthesizing halogenated nitroaromatic compounds, several areas offer opportunities for greener approaches. Traditional nitration reactions, for example, use a mixture of concentrated sulfuric and nitric acids, which are corrosive and generate significant acidic waste. researchgate.net
Green alternatives focus on minimizing waste and using less hazardous substances. These can include:
Catalytic Systems: Using solid acid catalysts or other catalytic systems to replace stoichiometric amounts of strong acids, thereby simplifying workup procedures and reducing waste streams.
Alternative Reaction Media: Exploring the use of ionic liquids or solvent-free conditions to replace volatile and often toxic organic solvents like methylene (B1212753) chloride. orgsyn.org
Photochemical Methods: Photochemical nitration has been explored as a green approach for some aromatic compounds, potentially operating under milder conditions and avoiding the use of strong acids. researchgate.net
Improved Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts.
While specific green methodologies for this compound are not widely documented, the principles can be applied by adapting greener techniques developed for analogous sulfonation and nitration reactions. numberanalytics.com
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproduct formation, and ensuring process safety and economic viability. For the synthesis of this compound and related compounds, key parameters for optimization include temperature, reaction time, and the molar ratios of reactants.
In sulfonation reactions, for instance, temperature control is critical. Higher temperatures can favor the reaction equilibrium but may also increase the formation of undesired byproducts like diphenyl sulfones. chemicalbook.com The concentration of the sulfonating agent, such as oleum, is also a key variable. Continuous synthesis methods, as opposed to batch processes, can offer better control over reaction parameters, leading to higher throughput and improved safety.
In the analogous synthesis of 3-nitrobenzenesulfonyl chloride, the reaction temperature and the duration of heating are precisely controlled to achieve a high yield of 96.3%. prepchem.com Similarly, a patented process for benzenesulfonic acid optimizes the reaction temperature to 70-75 °C and controls the feed rate of reactants to achieve a high yield and selectivity. google.com Simulation and modeling can also be employed to determine the optimal operating parameters for production plants, as demonstrated in the case of dodecyl benzene sulfonic acid production. researchgate.netresearchgate.net These optimization strategies are directly applicable to the various synthetic steps involved in producing this compound.
Table 4: Example of Optimized Conditions in an Analogous Sulfochlorination prepchem.com
| Reactant | Reagent 1 | Temp/Time 1 | Reagent 2 | Temp/Time 2 | Yield |
| Nitrobenzene | Chlorosulfonic acid | 112°C / 4 hrs | Thionyl chloride | 70°C / 2 hrs | 96.3% |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Nitrobenzenesulfonic Acid
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group is a versatile functional group that can undergo several important reactions, including conversion to more reactive intermediates or complete removal from the aromatic ring.
The sulfonic acid moiety can be readily converted into a sulfonyl chloride, a highly valuable intermediate for the synthesis of sulfonamides and other derivatives. ontosight.ai This transformation is typically achieved by treating the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aichemicalbook.com For instance, the synthesis of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride is accomplished through the reaction of 2,6-dichloro-3-nitrobenzenesulfonic acid with reagents like phosphorus oxychloride (POCl₃) and PCl₅. chemicalbook.com
Once formed, the resulting sulfonyl chloride is a potent electrophile. It readily reacts with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides. ekb.egucl.ac.uk This two-step process is a standard and efficient method for introducing a sulfonamide functional group. google.com
| Reaction | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Sulfonyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 2,6-Dichloro-3-nitrobenzenesulfonyl chloride | ontosight.aichemicalbook.com |
| Sulfonamide Formation | 2,6-Dichloro-3-nitrobenzenesulfonyl chloride | Primary or Secondary Amine (R₁R₂NH) | N-substituted-2,6-dichloro-3-nitrobenzenesulfonamide | ekb.eg |
Desulfonation, the removal of the sulfonic acid group, is essentially the reverse of a sulfonation reaction. wikipedia.org Generally, this is achieved by heating the arylsulfonic acid in the presence of a dilute aqueous acid. libretexts.orgyoutube.com The mechanism involves the protonation of the aromatic ring, which breaks its aromaticity, followed by the elimination of sulfur trioxide (SO₃) to restore the stable aromatic system. youtube.com
A noteworthy and specialized mechanism has been reported for dinitrobenzenesulfonates, which is highly relevant to the target compound. In this process, both reduction of a nitro group and desulfonation occur concurrently. google.comdtic.mil When 2,6-dinitrobenzenesulfonate is treated with sulfur dioxide in an aqueous medium at elevated temperatures (100°C to 250°C), one of the nitro groups is reduced to a primary amine, and the sulfonic acid group is simultaneously eliminated. google.com It is believed that the sulfur dioxide, upon reducing the nitro group, is oxidized to sulfuric acid, which then catalyzes the desulfonation reaction in situ. google.com
| Method | Reagent(s) | Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| General Desulfonation | Dilute aqueous acid (e.g., H₂SO₄) | Heat | Reversible electrophilic aromatic substitution; loss of SO₃. | wikipedia.orglibretexts.org |
| Reductive Desulfonation | Sulfur dioxide (SO₂) in aqueous medium | 100°C - 250°C | Concurrent reduction of a nitro group and elimination of the sulfonic acid group. | google.comdtic.mil |
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction, or it can activate the aromatic ring towards certain substitution patterns.
The reduction of an aromatic nitro group to a primary amino group (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be accomplished using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups.
Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is a highly effective method. wikipedia.org
Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid) is a classic and widely used industrial method. wikipedia.org
Selective Reagents: For molecules with other reducible groups (like halogens), selective reagents are necessary to avoid unwanted side reactions. A system of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature without causing hydrogenolysis of halogen substituents.
The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before the final amine is formed. nih.gov
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂ with Pd/C or PtO₂ | Pressurized H₂ gas, various solvents | Highly efficient; may also reduce other functional groups. | wikipedia.org |
| Iron (Fe) in acidic media | Refluxing in aqueous acid (e.g., HCl, Acetic Acid) | Cost-effective and common in industrial applications. | wikipedia.org |
| Hydrazine glyoxylate with Zn or Mg powder | Room temperature | Selective for the nitro group in the presence of halogens. | |
| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for selective reductions, such as in dinitrophenols. | wikipedia.org |
While aromatic rings are typically electron-rich and undergo electrophilic substitution, they can be made susceptible to nucleophilic attack if they bear potent electron-withdrawing groups. libretexts.org This process is known as Nucleophilic Aromatic Substitution (SₙAr). The nitro group is a powerful activating group for SₙAr reactions, but only when it is positioned ortho or para to a suitable leaving group (such as a halogen). libretexts.orgyoutube.com
This positional requirement is due to the mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. This stabilization is only possible if the nitro group is in the ortho or para position relative to the site of nucleophilic attack. libretexts.orglibretexts.org A nitro group in the meta position does not allow for this resonance stabilization, and therefore does not activate the ring toward SₙAr. wikipedia.org
Reactivity of Chlorine Substituents in Aromatic Nucleophilic Substitution Reactions
The reactivity of the two chlorine atoms in this compound towards nucleophilic aromatic substitution is not identical. Their susceptibility to displacement by a nucleophile is dictated by their position relative to the activating nitro group.
The Chlorine at C2: This chlorine atom is in the ortho position relative to the C3-nitro group. This arrangement allows for the necessary resonance stabilization of the Meisenheimer complex that forms upon nucleophilic attack at C2. Therefore, the C2 chlorine is considered activated and is susceptible to displacement by strong nucleophiles.
The Chlorine at C6: This chlorine atom is in the meta position relative to the C3-nitro group. As a result, it cannot participate in the resonance stabilization of the anionic intermediate. libretexts.org Consequently, the C6 chlorine is considered deactivated and is not expected to be reactive under typical SₙAr conditions. wikipedia.org
This differential reactivity allows for the selective substitution of the C2 chlorine atom, providing a pathway to synthesize a variety of 2-substituted-6-chloro-3-nitrobenzenesulfonic acid derivatives.
| Substituent | Position Relative to -NO₂ | Activation Status for SₙAr | Predicted Reactivity with Nucleophiles | Reference |
|---|---|---|---|---|
| C2-Chlorine | Ortho | Activated | Reactive; can be displaced by strong nucleophiles. | libretexts.orglibretexts.org |
| C6-Chlorine | Meta | Deactivated | Inert under standard SₙAr conditions. | libretexts.orgwikipedia.org |
Elucidation of Reaction Mechanisms and Kinetics
The chemical reactivity of this compound is predominantly dictated by the electronic properties of its substituents and their positions on the benzene (B151609) ring. The presence of two chlorine atoms, a nitro group, and a sulfonic acid group establishes a complex electronic landscape that influences its participation in various chemical transformations. Mechanistic investigations into compounds with similar substitution patterns provide a foundational understanding of the likely reaction pathways and kinetic profiles for this specific molecule. The primary reactions of interest involve nucleophilic aromatic substitution (SNAr) and reactions related to the sulfonic acid group.
The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the sulfonic acid group (-SO₃H), as well as the inductive effect of the two chlorine atoms (-Cl). This electron deficiency deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this compound, the chlorine atoms serve as potential leaving groups. The nitro group, being a powerful activating group, stabilizes the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. The position of the nitro group is crucial in determining which chlorine atom is more susceptible to substitution. In this molecule, the nitro group is ortho to one chlorine atom (at position 2) and meta to the other (at position 6). Generally, leaving groups that are ortho or para to a strong electron-withdrawing group are more readily displaced because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. The chlorine at the 2-position is therefore expected to be more reactive towards nucleophilic attack than the chlorine at the 6-position.
The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. The rate of reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent.
| Reaction Parameter | Expected Value/Observation |
|---|---|
| Rate Law | Rate = k[C₆H₂Cl₂NO₂SO₃H][Nu⁻] |
| Activation Energy (Ea) | Moderate to high, depending on the nucleophile |
| Effect of Nucleophile | Stronger nucleophiles lead to faster reaction rates |
| Leaving Group Preference | Chlorine at C-2 is expected to be more readily substituted |
The sulfonic acid group can also participate in characteristic reactions. For instance, under harsh conditions (e.g., high temperature and strong acid), desulfonation can occur, which is the reverse of sulfonation. The mechanism of desulfonation involves the protonation of the aromatic ring followed by the loss of sulfur trioxide (SO₃).
Furthermore, the sulfonic acid group can be converted into other functional groups. A common transformation is the conversion to a sulfonyl chloride (-SO₂Cl) by reacting with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. The hydrolysis of such a sulfonyl chloride back to the sulfonic acid would be a key reaction to consider. The mechanism of sulfonyl chloride hydrolysis is generally considered to be bimolecular, involving a nucleophilic attack by water on the sulfur atom.
Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the sulfur atom more electrophilic.
A summary of expected reactivity and mechanistic features is provided below:
| Reaction Type | Key Mechanistic Features | Controlling Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Formation of a resonance-stabilized Meisenheimer complex. | Strength of the nucleophile, position of the nitro group, solvent polarity. |
| Desulfonation | Reversible reaction, proceeding through a protonated intermediate. | Temperature, acid concentration. |
| Hydrolysis of the corresponding Sulfonyl Chloride | Bimolecular nucleophilic attack of water on the sulfur atom. | Electronic effects of ring substituents, temperature. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 3 Nitrobenzenesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
By examining the ¹H-NMR spectra of similar dichloronitrobenzene isomers, such as 2,3-dichloronitrobenzene (B165493) chemicalbook.com, 2,5-dichloronitrobenzene chemicalbook.com, and 2,4-dichloronitrobenzene (B57281) chemicalbook.com, patterns in chemical shifts can be observed. The presence of electron-withdrawing groups like chlorine, nitro (-NO₂), and sulfonic acid (-SO₃H) deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values), typically between 7.0 and 8.5 ppm. chemicalbook.comchemicalbook.comchemicalbook.comdocbrown.info
The proton at C5 is ortho to a chlorine atom and meta to both the nitro and sulfonic acid groups. The proton at C4 is ortho to the sulfonic acid group, meta to a chlorine atom, and para to the nitro group. These differing electronic environments will result in unique chemical shifts for each proton. Furthermore, these two adjacent protons would exhibit spin-spin coupling, appearing as a pair of doublets (an AX spin system), which would confirm their ortho relationship on the benzene (B151609) ring.
Table 1: Predicted ¹H-NMR Spectral Data for 2,6-Dichloro-3-nitrobenzenesulfonic Acid
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Groups |
|---|---|---|---|
| H-4 | Higher ppm range | Doublet (d) | Ortho to -SO₃H, Para to -NO₂ |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides critical information about the functional groups present in a molecule. labmanager.com By referencing studies on structurally similar compounds like 2,6-dichloro-4-nitroaniline (B1670479) and other nitroaromatic compounds, the characteristic vibrational modes for this compound can be assigned. nih.govajeee.co.in
The key functional groups in the target molecule are the nitro group (-NO₂), the sulfonic acid group (-SO₃H), and the carbon-chlorine bonds (C-Cl) on the aromatic ring.
Nitro Group (-NO₂) Vibrations: The nitro group is characterized by strong absorption bands. The asymmetric stretching vibration is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1335-1370 cm⁻¹ range. ajeee.co.in
Sulfonic Acid Group (-SO₃H) Vibrations: This group exhibits several characteristic bands. The S=O asymmetric and symmetric stretching vibrations are expected to produce strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching is typically found near 800-900 cm⁻¹, and a broad O-H stretching band from the sulfonic acid would be visible in the 2800-3300 cm⁻¹ region.
Aromatic Ring and C-Cl Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic protons is expected above 3000 cm⁻¹. The C-Cl stretching vibrations for chlorinated benzenes are generally observed in the 600-800 cm⁻¹ range.
The combination of FT-IR and FT-Raman is powerful because vibrational modes that are weak in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile. labmanager.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonic Acid | O-H stretch | 2800 - 3300 (broad) |
| Aromatic Ring | C-H stretch | ~3050 - 3150 |
| Nitro Group | Asymmetric NO₂ stretch | ~1500 - 1560 |
| Aromatic Ring | C=C stretch | ~1400 - 1600 |
| Nitro Group | Symmetric NO₂ stretch | ~1335 - 1370 |
| Sulfonic Acid | Asymmetric S=O stretch | ~1350 |
| Sulfonic Acid | Symmetric S=O stretch | ~1175 |
| Sulfonic Acid | S-O stretch | ~800 - 900 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a primary technique for determining the molecular weight and formula of a compound. For this compound (C₆H₃Cl₂NO₅S), the exact mass is 270.9109 Da for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). High-resolution mass spectrometry techniques like Electrospray Ionization Time-of-Flight (ESI-TOF-MS) can confirm this elemental composition with high accuracy. nih.gov
Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. The M+ peak (containing two ³⁵Cl atoms) and the M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom) will have a relative intensity ratio of approximately 9:6, followed by a smaller M+4 peak (containing two ³⁷Cl atoms).
The fragmentation pattern provides valuable structural information. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the parent ion at m/z 270. Common fragmentation pathways for nitrobenzenesulfonic acids include:
Loss of SO₃: A common fragmentation for sulfonic acids, leading to a significant fragment ion.
Loss of NO₂: Cleavage of the C-N bond can result in the loss of a nitro group. youtube.com
Loss of SO₂: Benzenesulfonates are known to lose SO₂ during fragmentation. aaqr.org
Cleavage of C-S bond: This would separate the sulfonic acid moiety from the dichloronitrobenzene ring.
Analysis of these fragments via tandem mass spectrometry (MS/MS) helps to piece together the molecular structure, confirming the connectivity of the substituents. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unambiguous proof of the substitution pattern on the benzene ring for this compound.
If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the benzene ring and the attached functional groups. The planar nature of the benzene ring in its derivatives is a well-established principle that would be confirmed. wikipedia.org
Molecular Conformation: Revealing the orientation of the sulfonic acid and nitro groups relative to the plane of the benzene ring.
Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including hydrogen bonding involving the sulfonic acid group and other non-covalent interactions.
While a specific crystal structure for this exact molecule is not cited, the technique's power in providing unequivocal structural assignments is well-documented for complex organic molecules. acs.org
Application of Combined Analytical Techniques for Comprehensive Characterization
A single analytical technique is often insufficient for the complete and unambiguous characterization of a complex organic molecule. A comprehensive understanding of this compound is best achieved by combining the complementary information from various spectroscopic methods. savemyexams.com
The typical workflow integrates data as follows:
Mass Spectrometry (MS): Establishes the molecular weight and elemental formula (e.g., C₆H₃Cl₂NO₅S), providing the foundational piece of the puzzle. savemyexams.com
Vibrational Spectroscopy (FT-IR/FT-Raman): Identifies the key functional groups present (e.g., -NO₂, -SO₃H, C-Cl), confirming that the atoms from the molecular formula are assembled into the expected moieties. savemyexams.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the connectivity of the molecule's backbone. It shows the number and relationship of the aromatic protons, confirming the 1,2,3,4-tetrasubstituted pattern on the benzene ring.
By integrating the findings from MS, IR, Raman, and NMR, a confident structural assignment can be made. Each technique corroborates the others, minimizing ambiguity and leading to a complete and detailed characterization of this compound. savemyexams.comnih.gov
Computational Chemistry and Quantum Chemical Studies on 2,6 Dichloro 3 Nitrobenzenesulfonic Acid
Molecular Structure, Geometry Optimization, and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,6-Dichloro-3-nitrobenzenesulfonic acid, this process would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.
Based on analyses of similar structures, such as dichloronitrobenzoic acids, the benzene (B151609) ring is expected to exhibit a largely planar geometry. However, steric hindrance between the bulky ortho-substituents (a chlorine atom and the sulfonic acid group) and the adjacent nitro group can cause slight deviations from perfect planarity. The substituents themselves will adopt specific orientations. The nitro group (NO₂) and the sulfonic acid group (-SO₃H) are likely to be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent chlorine atoms.
Conformational analysis of the sulfonic acid group is particularly important. The rotation around the C-S bond and the S-O(H) bond determines the spatial orientation of the hydroxyl proton. Intramolecular hydrogen bonding between the sulfonic acid's hydroxyl group and an oxygen atom of the adjacent nitro group, or a chlorine atom, is a possibility that would significantly influence the molecule's preferred conformation and stability. Quantum chemical studies on ortho-substituted benzenesulfonic acids have shown that such intramolecular interactions can be crucial in determining the molecular structure. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are estimated values based on analogous structures. Actual calculated values would require specific DFT or ab initio computations.
| Parameter | Predicted Value Range | Comment |
|---|---|---|
| C-C (ring) bond length | 1.39 - 1.41 Å | Typical for an aromatic ring. |
| C-Cl bond length | ~1.74 Å | Standard for chloroarenes. |
| C-N bond length | ~1.48 Å | Influenced by electronic effects. |
| C-S bond length | ~1.78 Å | Typical for aryl sulfonic acids. |
| ∠C-C-Cl | 119-121° | May be distorted by steric strain. |
| ∠C-C-N | 118-122° | Affected by neighboring groups. |
| ∠C-C-S | 119-121° | Steric interactions are significant. |
| Dihedral Angle (Ring-NO₂) | 10-30° | Twisted out of plane to reduce steric clash. |
Electronic Structure Investigations (e.g., Frontier Molecular Orbitals: HOMO-LUMO analysis)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
For this compound, the presence of three strongly electron-withdrawing groups (two Cl, one NO₂) and a sulfonic acid group on the benzene ring significantly lowers the energy of both the HOMO and LUMO.
HOMO: The HOMO is expected to be a π-orbital primarily localized on the benzene ring, with some contribution from the substituents. Its energy will be relatively low due to the strong inductive and resonance electron withdrawal, making the molecule a poor electron donor.
LUMO: The LUMO is anticipated to be a π*-antibonding orbital, with significant contributions from the nitro group, which is a powerful π-acceptor. The low energy of the LUMO makes the molecule a potent electron acceptor, susceptible to nucleophilic attack.
The HOMO-LUMO gap can be used to describe the chemical reactivity and kinetic stability of the molecule. researchgate.net Computational studies on similar nitroaromatic and chlorobenzoic acids confirm that electron-withdrawing substituents stabilize the molecular orbitals and influence the charge transfer within the molecule. nih.govnih.gov
Table 2: Predicted Frontier Orbital Properties (Illustrative)
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Low (highly negative value) | Poor electron donor (low nucleophilicity). |
| LUMO Energy | Very Low (negative value) | Strong electron acceptor (high electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Relatively Small | Indicates high chemical reactivity, particularly towards nucleophiles. |
Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These calculated spectra can be correlated with experimentally obtained FT-IR and Raman spectra to confirm the molecular structure and assign specific absorption bands to corresponding atomic motions (e.g., stretching, bending, twisting).
For this compound, the vibrational spectrum would be complex but predictable. Theoretical studies on the analogue 2,6-dichloro-3-nitrobenzoic acid provide a strong basis for these predictions. Key vibrational modes would include:
Aromatic C-H stretching: Typically found in the 3000–3100 cm⁻¹ region.
O-H stretching (sulfonic acid): A broad band, usually in the 2800–3200 cm⁻¹ range, potentially influenced by hydrogen bonding.
Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretches, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
SO₃H group vibrations: S=O stretching modes are very strong and appear in the 1300-1400 cm⁻¹ (asymmetric) and 1100-1200 cm⁻¹ (symmetric) regions. The C-S and S-OH stretching vibrations would also be present at lower frequencies.
C-Cl stretching: Strong bands typically observed in the 600–800 cm⁻¹ region.
By comparing the calculated frequencies for this compound with those calculated for 2,6-dichloro-3-nitrobenzoic acid, the primary differences would arise from the substituent-specific modes (SO₃H vs. COOH), while the ring and C-Cl vibrations would remain largely similar. ias.ac.in
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry is a powerful tool for mapping potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy (energy barrier) for a given reaction, providing insight into its feasibility and kinetics.
For this compound, several key transformations could be studied:
Nucleophilic Aromatic Substitution (SₙAr): The benzene ring is highly electron-deficient due to the three withdrawing groups, making it susceptible to SₙAr reactions. Computational analysis could predict the most likely site of attack (e.g., substitution of a chlorine atom) and calculate the energy profile of the Meisenheimer complex intermediate. The transition state analysis would reveal the structure and energy of the highest point along this reaction coordinate.
Desulfonation: The removal of the sulfonic acid group is a characteristic reaction of aryl sulfonic acids, often acid-catalyzed. Theoretical modeling could elucidate the mechanism, likely involving protonation of the ring followed by the loss of SO₃, and calculate the associated energy barriers.
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a fundamental reaction. Quantum chemical calculations could compare the stepwise pathway (via nitroso and hydroxylamine (B1172632) intermediates) and determine the transition state energies for each reduction step.
Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity or toxicity. nih.govresearchgate.net These models rely on calculated molecular descriptors. While specific QSAR models for this compound may not exist, its relevant descriptors can be readily calculated and used for predictive purposes within broader models for nitroaromatic compounds. mdpi.com
The toxicity and environmental impact of nitroaromatics are often subjects of QSAR modeling. nih.govresearchgate.net Key molecular descriptors for this compound would include:
Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. These describe the molecule's reactivity and ability to engage in electrostatic interactions.
Topological/Steric Descriptors: Molecular weight, surface area, volume, and shape indices. These relate to how the molecule fits into a biological receptor or its transport properties.
Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP) is a crucial descriptor for predicting a molecule's environmental fate and bioavailability. The presence of the highly polar sulfonic acid group would give this molecule a very low LogP value, indicating high water solubility.
These computed descriptors can be used in established QSAR models to predict properties like toxicity, mutagenicity, or biodegradability, providing a cost-effective initial assessment before extensive experimental testing. mdpi.com
Table 3: Relevant QSAR Descriptors for this compound
| Descriptor Class | Specific Descriptor | Predicted Value/Characteristic | Significance in QSAR Models |
|---|---|---|---|
| Electronic | LUMO Energy | Very Low | Correlates with electrophilicity and potential for toxic action via covalent bonding. mdpi.com |
| Dipole Moment | High | Indicates high polarity, affecting solubility and interactions with polar environments. | |
| Partial Atomic Charges | High positive charge on sulfur; negative charges on oxygens. | Determines sites for electrostatic interactions and potential hydrogen bonding. | |
| Steric | Molecular Surface Area | Moderate | Influences transport properties and steric fit in biological systems. |
| Hydrophobicity | LogP (Octanol/Water) | Low to Negative | Predicts high water solubility and low bioaccumulation in fatty tissues. |
Environmental Research on the Fate and Degradation of 2,6 Dichloro 3 Nitrobenzenesulfonic Acid
Biodegradation Pathways and Microbial Transformation Studies
The biodegradation of nitroaromatic compounds, a class to which 2,6-dichloro-3-nitrobenzenesulfonic acid belongs, proceeds through various microbial metabolic pathways that differ under aerobic and anaerobic conditions. These pathways are often initiated by either the reduction of the nitro group or the oxidation of the aromatic ring. nih.govresearchgate.net
Aerobic Degradation:
Under aerobic conditions, bacteria have evolved four primary strategies for the productive metabolism of nitroaromatic compounds: nih.gov
Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov For instance, Comamonas sp. strain JS765 utilizes a dioxygenase to convert nitrobenzene (B124822) to catechol with the release of nitrite. nih.govasm.org This is followed by meta ring cleavage of the catechol. nih.govasm.org Similarly, Pseudomonas stutzeri ZWLR2-1 degrades 2-chloronitrobenzene via an oxidative pathway, where a multicomponent dioxygenase catalyzes the dioxygenation to form 3-chlorocatechol (B1204754) and nitrite. nih.gov
Monooxygenase Attack: Monooxygenase enzymes can add a single oxygen atom, which also results in the elimination of the nitro group from compounds like nitrophenols. nih.gov
Hydride Addition: Some bacteria can reduce the aromatic ring of dinitro and trinitro compounds by adding a hydride ion, forming a hydride-Meisenheimer complex. This complex subsequently rearomatizes with the elimination of nitrite. nih.gov
Initial Reduction of the Nitro Group: In some cases, the initial step is the reduction of the nitro group to a hydroxylamine (B1172632). This intermediate then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, which can then be a substrate for ring-fission reactions. nih.gov For example, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 begins with the reduction of the nitro group to nitrosobenzene (B162901) and then to hydroxylaminobenzene, which rearranges to 2-aminophenol (B121084) before the aromatic ring is cleaved. nih.govethz.ch
A summary of aerobic degradation strategies is presented below:
| Degradation Strategy | Initial Reaction | Example Organism | Example Substrate |
| Dioxygenase Attack | Insertion of two hydroxyl groups, elimination of nitrite | Comamonas sp. JS765 | Nitrobenzene |
| Monooxygenase Attack | Addition of a single oxygen atom, elimination of nitrite | - | Nitrophenols |
| Hydride Addition | Hydride ion addition to the aromatic ring, elimination of nitrite | - | Dinitro and trinitro compounds |
| Initial Nitro Group Reduction | Reduction to hydroxylamine, followed by rearrangement | Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene |
Anaerobic Degradation:
In the absence of oxygen, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process typically involves the stepwise reduction of the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.gov While this reduction can be a fortuitous reaction by many anaerobic bacteria and fungi, some, like Desulfovibrio spp., can utilize nitroaromatic compounds as a nitrogen source. nih.gov
The resulting aromatic amines are often more amenable to further degradation, sometimes in a subsequent aerobic stage. A two-stage anaerobic-aerobic process has been described for the degradation of nitrobenzene, where it is first anaerobically reduced to aniline (B41778), which is then degraded aerobically. This sequential anaerobic-aerobic treatment can be effective for the complete mineralization of some nitroaromatic compounds. ssu.ac.ir
For instance, Diaphorobacter sp. strain JS3051 has been shown to grow on 2,3-dichloronitrobenzene (B165493), 3-chloronitrobenzene, and 3-bromonitrobenzene as the sole sources of carbon, nitrogen, and energy. nih.govasm.org This strain utilizes a dioxygenase to initiate the degradation pathway. nih.gov The ability of this bacterium to degrade multiple halogenated nitroaromatics suggests that microbial strains with broad substrate specificity for this class of compounds exist. asm.org
Other identified strains capable of degrading chloronitrobenzenes include:
Comamonas sp. strain LW1, Pseudomonas putida ZWL73, and Comamonas sp. strain CNB-1: These strains can degrade 4-chloronitrobenzene. nih.gov
Pseudomonas stutzeri ZWLR2-1: This strain degrades 2-chloronitrobenzene through an oxidative pathway. nih.gov
The presence of both chloro and nitro substituents, as well as a sulfonic acid group on this compound, presents a complex substrate for microbial degradation. The strong electron-withdrawing nature of these groups makes the compound resistant to biological attack. researchgate.netresearchgate.net However, the existence of bacteria that can degrade dichloronitrobenzenes suggests that microbial consortia or specialized strains could potentially be enriched or engineered for the bioremediation of this compound.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove persistent organic pollutants from water and wastewater. wikipedia.orgmdpi.com The defining characteristic of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgpoolchemistrytraininginstitute.com These radicals have a high oxidation potential and react rapidly with a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. wikipedia.orgresearchgate.net
The fundamental principle of AOPs is to generate a sufficient quantity of hydroxyl radicals to effect water purification. nanobble.commdpi.com The generation of these powerful oxidizing species can be achieved through various combinations of primary oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), energy sources such as ultraviolet (UV) light, and catalysts like titanium dioxide (TiO₂) and iron salts. wikipedia.orgresearchgate.net
Common methods for generating hydroxyl radicals in AOPs include:
UV/H₂O₂: The photolysis of hydrogen peroxide by UV-C radiation produces hydroxyl radicals. acs.orgnih.gov This is one of the most effective and widely used AOPs. researchgate.netcpoclass.com
Ozonation: Ozone can react with hydroxide (B78521) ions to initiate a chain reaction that produces hydroxyl radicals. nanobble.com This process is more effective at higher pH.
O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide enhances the decomposition of ozone into hydroxyl radicals. nanobble.comcpoclass.com
Fenton and Photo-Fenton: The classical Fenton reaction involves the decomposition of hydrogen peroxide catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.netmdpi.com The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the reduction of ferric ions (Fe³⁺) back to ferrous ions, thus regenerating the catalyst.
Photocatalysis with TiO₂: When titanium dioxide is irradiated with UV light, it generates electron-hole pairs. The positive holes can react with water or hydroxide ions to form hydroxyl radicals. scielo.org.mx
The high reactivity and lack of selectivity of hydroxyl radicals allow them to attack a broad spectrum of recalcitrant organic pollutants that are resistant to conventional treatment methods. wikipedia.orgresearchgate.net
While specific studies on the degradation of this compound using AOPs are limited in the available literature, the effectiveness of these technologies on similar nitroaromatic and chlorinated aromatic compounds is well-documented.
UV/H₂O₂: This process has been successfully applied to the degradation of various nitroaromatic compounds, including nitrobenzene, 1-chloro-2,4-dinitrobenzene, and 4-nitrophenol. acs.orgnih.gov The degradation rates are significantly faster than direct photolysis alone. acs.orgnih.gov The efficiency of the process is dependent on the initial concentrations of the substrate and hydrogen peroxide. acs.org
Ozonation: Ozonation has been used to treat wastewater containing chloro and nitro aromatic pollutants. acs.org The process can be enhanced by operating at a higher pH to promote hydroxyl radical formation. nih.gov For some compounds, ozonation can convert amine groups to nitro groups, which may be a relevant transformation pathway for degradation intermediates. nih.gov
Fenton Process: The Fenton reagent (Fe²⁺/H₂O₂) has proven effective in degrading nitroaromatic compounds like p-nitrotoluene, nitrobenzene, and m-dinitrobenzene. kirj.ee The degradation rate is strongly dependent on the molar ratio of the nitroaromatic compound to hydrogen peroxide and the iron catalyst. kirj.ee The Fenton process can achieve significant removal of total organic carbon (TOC) and reduce the toxicity of the treated water. kirj.ee
Photocatalysis with TiO₂: Titanium dioxide-based photocatalysis has been investigated for the degradation of nitrobenzene and substituted nitrobenzenes. documentsdelivered.comunito.it The degradation kinetics often follow a first-order model. documentsdelivered.com Doping the TiO₂ catalyst with metal ions, such as zinc, can enhance the photocatalytic activity by modifying the electron-hole recombination rate and increasing the generation of hydroxyl radicals. scielo.org.mxresearchgate.net
Given the successful application of these AOPs to a range of structurally similar compounds, it is highly probable that they would also be effective in degrading the recalcitrant this compound.
Detailed kinetic and mechanistic studies specifically for the AOP-mediated degradation of this compound are not extensively reported. However, by analogy with studies on other nitroaromatic compounds, several key aspects can be inferred.
Kinetics:
The degradation of nitroaromatic compounds by AOPs typically follows pseudo-first-order kinetics with respect to the pollutant concentration. documentsdelivered.comnih.gov For example, the photodegradation of nitrobenzene and nitrophenols using the UV/H₂O₂ process exhibits first-order decay. nih.gov The rate of degradation is influenced by several factors, including the initial concentration of the pollutant, the concentration of the oxidant (e.g., H₂O₂), the catalyst loading (in heterogeneous systems), pH, and temperature.
For the UV/H₂O₂ process, there exists an optimal concentration of hydrogen peroxide that leads to the fastest degradation rate. nih.gov Exceeding this optimal concentration can be detrimental as H₂O₂ can scavenge hydroxyl radicals. In Fenton-like systems, the reaction rates generally increase with increasing concentrations of the catalyst and oxidant, up to a certain point.
Mechanisms:
The degradation of nitroaromatic compounds by AOPs is initiated by the attack of hydroxyl radicals on the aromatic ring. This can proceed via two main pathways:
Hydroxyl Radical Addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxylated intermediate. acs.org This is a common initial step in the degradation of many aromatic compounds.
Electron Transfer: An electron can be transferred from the aromatic ring to the hydroxyl radical, forming a radical cation.
Following the initial attack, a series of complex reactions occur, including further hydroxylation, ring cleavage, and the formation of various intermediates. nih.gov For nitroaromatics, the degradation pathway often involves the formation of nitrophenols and other hydroxylated nitro-compounds. unito.itnih.gov The cleavage of the aromatic ring leads to the formation of smaller organic acids such as formic acid, glyoxylic acid, and oxalic acid. nih.gov Ultimately, complete mineralization results in the conversion of the organic carbon to CO₂, the nitrogen in the nitro group to nitrate (B79036) and/or ammonium (B1175870) ions, and the chlorine atoms to chloride ions. nih.govunito.it
The following table summarizes the typical intermediates and final products observed during the AOP treatment of nitroaromatic compounds:
| Process Stage | Products |
| Initial Attack | Hydroxylated nitroaromatic intermediates, nitrophenols |
| Ring Cleavage | Small organic acids (e.g., formic, oxalic, maleic acid) |
| Mineralization | Carbon dioxide (CO₂), Water (H₂O), Nitrate (NO₃⁻), Ammonium (NH₄⁺), Chloride (Cl⁻) |
Analysis of Transformation Products and Potential By-product Formation during AOP Treatment
The degradation of chloronitroaromatic compounds by AOPs, particularly those involving sulfate (B86663) radicals, has been shown to proceed through mechanisms such as dechlorination and denitration. nih.gov During the AOP treatment of 4-chloro-2-nitrophenol, for instance, both chloride and nitrate ions were identified as major inorganic by-products, indicating the breakdown of the chloro and nitro functional groups. nih.gov However, the levels of these inorganic products were significantly lower than the amount of the parent compound that was degraded, suggesting the formation of organic intermediates. nih.gov
Key transformation pathways expected during the AOP treatment of this compound would likely involve:
Hydroxylation: The highly reactive hydroxyl radicals (•OH) generated during AOPs can attack the aromatic ring, leading to the formation of hydroxylated derivatives.
Dechlorination: The cleavage of carbon-chlorine bonds is a common degradation step. This can result in the formation of less chlorinated or non-chlorinated aromatic intermediates. It is also possible for re-chlorination to occur, leading to the formation of various polychlorophenols. nih.gov
Denitration: The nitro group can be removed from the aromatic ring, forming nitrate or nitrite ions in the aqueous solution.
Desulfonation: The sulfonic acid group can be cleaved from the aromatic ring, releasing sulfate ions. The degradation of 2-phenylbenzimidazole-5-sulfonic acid by UV/chlorine AOP, for example, demonstrates the transformation of the sulfonic acid moiety. nih.gov
Based on these pathways, a range of potential by-products could be formed. The following table outlines some of the likely transformation products based on the degradation of analogous compounds.
| Potential Transformation Product | Formation Pathway | Potential Environmental Significance |
| Dichloronitrophenols | Hydroxylation | May exhibit toxicity. |
| Chloronitrophenols | Dechlorination and Hydroxylation | Generally less toxic than the dichlorinated counterparts. |
| Polychlorinated phenols | Re-chlorination | Can be persistent and toxic. nih.gov |
| Nitrohydroquinones/catechols | Hydroxylation and Denitration | Can be precursors to further oxidation. |
| Inorganic ions (Cl⁻, NO₃⁻, SO₄²⁻) | Dechlorination, Denitration, Desulfonation | Indicate mineralization of the parent compound. |
The identification of these transformation products is crucial for a comprehensive assessment of the effectiveness and environmental safety of AOPs for the treatment of wastewater containing this compound. The formation of intermediates that are more toxic or persistent than the parent compound is a possibility that necessitates careful monitoring and optimization of the treatment process. nih.gov
Environmental Monitoring and Analytical Methods for Detection in Complex Matrices
The effective monitoring of this compound in complex environmental matrices such as industrial wastewater is essential for assessing its environmental fate and the efficacy of treatment processes. Due to its high polarity and water solubility, specialized analytical techniques are required for its detection and quantification.
Several analytical methodologies have been developed for the analysis of polar industrial chemicals, including aromatic sulfonates, in wastewater. nih.gov A common strategy involves a sample preparation step to isolate and concentrate the analyte from the complex matrix, followed by instrumental analysis for separation and detection.
Sample Preparation:
Solid-phase extraction (SPE) is a widely used technique for the extraction of aromatic sulfonates from aqueous samples. Polymeric sorbents are often employed for their ability to retain a broad range of organic compounds. nih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and minimizing matrix interference.
Instrumental Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and selective method for the determination of aromatic sulfonates in environmental samples. nih.govacs.org Reversed-phase liquid chromatography is often used for separation, and electrospray ionization (ESI) in negative ion mode is typically employed for mass spectrometric detection, as it is well-suited for analyzing anionic compounds like sulfonates. nih.govnih.gov The use of a single-quadrupole mass spectrometer allows for the selective detection of the SO₃⁻ fragment ion, which can serve as a marker for aromatic sulfonates. acs.org
Capillary Electrophoresis (CE): CE offers an alternative separation technique with high resolution for charged analytes. nih.govresearchgate.net Capillary zone electrophoresis (CZE) is the most common mode used for the analysis of aromatic sulfonates. researchgate.net Detection is often performed using UV absorbance. For enhanced sensitivity, online preconcentration techniques such as large-volume sample stacking (LVSS) can be employed, which can significantly lower the detection limits. nih.gov CE can be coupled with mass spectrometry (CE-MS) for more definitive identification of analytes. nih.gov
The following table summarizes the key aspects of these analytical methods for the determination of polar industrial chemicals like this compound in wastewater.
| Analytical Technique | Principle | Advantages | Typical Detection Limits | References |
| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. | High selectivity and sensitivity, suitable for complex matrices. | ng/L to µg/L range. nih.gov | nih.gov, acs.org, nih.gov |
| CE | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample and reagent consumption. | µg/L to mg/L range (can be improved with preconcentration). nih.govnih.gov | nih.gov, researchgate.net, nih.gov |
The choice of analytical method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For regulatory monitoring and trace-level detection in complex wastewater effluents, LC-MS is often the preferred method due to its superior selectivity and sensitivity. nih.gov
Derivatives and Analogues of 2,6 Dichloro 3 Nitrobenzenesulfonic Acid: Synthesis and Research Applications
Synthesis and Characterization of Functionalized Derivatives (e.g., 2,6-dichloro-3-nitrobenzenesulfonamide)
The functionalization of 2,6-dichloro-3-nitrobenzenesulfonic acid leads to derivatives with tailored properties for specific research applications. A key example is the synthesis of its corresponding sulfonamide, 2,6-dichloro-3-nitrobenzenesulfonamide (B1624610).
The synthesis of this derivative typically proceeds through a two-step process. The first step involves the conversion of the sulfonic acid into the more reactive sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting intermediate is 2,6-dichloro-3-nitrobenzenesulfonyl chloride.
In the second step, this sulfonyl chloride is reacted with ammonia (B1221849) or a primary/secondary amine in a process called sulfonamidation. The reaction with ammonia yields the primary sulfonamide, 2,6-dichloro-3-nitrobenzenesulfonamide. This reaction pathway is a standard method for the formation of sulfonamides from sulfonic acids.
Characterization of 2,6-dichloro-3-nitrobenzenesulfonamide involves the determination of its physicochemical properties. While extensive experimental data is not widely published, predicted properties and available information are summarized in the table below. Such derivatives are often used in highly specific research contexts, such as its application as a selective hapten to induce experimental colitis in animal models for immunological research lookchem.com.
| Property | Value |
|---|---|
| CAS Number | 89281-19-6 |
| Molecular Formula | C₆H₄Cl₂N₂O₄S |
| Molecular Weight | 271.08 g/mol |
| Boiling Point (Predicted) | 463.5 ± 55.0 °C |
| Density (Predicted) | 1.758 ± 0.06 g/cm³ |
| pKa (Predicted) | 8.62 ± 0.60 |
Structure-Reactivity Relationships in Derivatives and Analogues
The chemical behavior of this compound and its derivatives is governed by the electronic effects of the substituents on the benzene (B151609) ring. The presence of two chlorine atoms and a nitro group, all of which are strongly electron-withdrawing, profoundly influences the molecule's reactivity.
These deactivating groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution msu.edustackexchange.com. Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are characteristic of benzene, would require harsh conditions and are generally difficult to achieve on such a deactivated ring msu.edu.
Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic aromatic substitution (NAS). The nitro group, in particular, strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atoms are ortho and para to the nitro group's position, making them potential leaving groups in NAS reactions if a strong nucleophile is introduced. The sulfonic acid group is also a strong electron-withdrawing group, further contributing to the deactivation of the ring towards electrophiles and activation towards nucleophiles.
The structure-reactivity relationship can be summarized as follows:
Electrophilic Substitution: The combined deactivating effect of the -Cl, -NO₂, and -SO₃H groups makes the aromatic ring highly unreactive towards electrophiles.
Nucleophilic Substitution: The ring is activated for attack by nucleophiles, particularly at the carbon atoms bearing the chlorine atoms, due to the strong electron-withdrawing power of the nitro group.
Acidity: The sulfonic acid group (-SO₃H) is inherently a strong acid. The presence of additional electron-withdrawing groups (-Cl and -NO₂) on the ring further increases its acidity by stabilizing the resulting sulfonate anion (ArSO₃⁻).
Research on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, shows that the steric hindrance between adjacent substituents can force the nitro group out of the plane of the aromatic ring, which can reduce its electron-withdrawing resonance effect and thereby lower its ability to activate the ring for nucleophilic substitution mdpi.com. Similar steric and electronic interactions are expected to dictate the precise reactivity of derivatives of this compound.
Research on Related Halogenated Nitrobenzenesulfonic Acids and Their Chemical Utility
The broader family of halogenated nitrobenzenesulfonic acids serves as crucial intermediates in various industrial and research applications. Their utility stems from the combination of functional groups that can be readily transformed into other desired moieties.
One notable analogue is 6-chloro-3-nitrobenzenesulfonic acid . This compound is a known chemical intermediate that can be produced from 4-chloronitrobenzene nih.gov. Its structural similarity suggests its use in synthetic pathways where a single halogen provides a reactive site while the nitro and sulfonic acid groups modulate reactivity or serve as precursors for other functional groups, such as amines and phenols, respectively.
Another closely related and commercially significant compound is 4-chloro-3-nitrobenzenesulfonic acid . This chemical is widely used as a key intermediate in the synthesis of dyes and pigments, where the specific arrangement of substituents is crucial for achieving the desired color and stability lookchem.comguidechem.com. It also serves as a building block in the pharmaceutical industry for the creation of more complex drug molecules guidechem.comontosight.ai. In a research context, it is employed to study reaction mechanisms due to its defined reactivity lookchem.com.
The utility of these compounds is often linked to the reactivity of their functional groups:
The nitro group can be readily reduced to an amino group (-NH₂), which is a cornerstone of many dyes (azo dyes) and pharmaceutical agents.
The sulfonic acid group can be replaced by other groups (e.g., -OH, -CN) under specific conditions or can be used to impart water solubility to larger molecules.
The chlorine atom can be substituted by nucleophiles, providing a site for attaching various other molecular fragments.
The sodium salt of 3-nitrobenzenesulfonic acid, a non-halogenated analogue, is used as a mild oxidizing agent, particularly as an anti-reducing agent in textile dyeing to protect reactive dyes during the curing process chemicalbook.com. This highlights the diverse chemical roles that these substituted benzenesulfonic acids can play, depending on their specific substitution patterns.
| Compound | Key Applications | Reference |
|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonic acid | Intermediate for dyes and pigments, Pharmaceutical synthesis, Chemical research reagent | lookchem.comguidechem.comontosight.ai |
| 6-Chloro-3-nitrobenzenesulfonic acid | Chemical intermediate | nih.gov |
| 3-Nitrobenzenesulfonic acid (sodium salt) | Mild oxidizing agent, Anti-reducing agent in dyeing, Intermediate for dyes and vanillin | chemicalbook.com |
Potential Industrial Applications of 2,6 Dichloro 3 Nitrobenzenesulfonic Acid As a Chemical Intermediate
Role in the Synthesis of Dyes, Pigments, and Colorants
Nitrobenzenesulfonic acids and their derivatives are foundational intermediates in the manufacturing of a wide range of colorants. dyestuffintermediates.com The presence of both a nitro group and a sulfonic acid group on the benzene (B151609) ring provides a versatile platform for the synthesis of complex dye molecules. The nitro group can be readily reduced to an amino group, which is a key step in the formation of azo dyes through diazotization and coupling reactions. unb.ca The sulfonic acid group, on the other hand, imparts water solubility to the final dye molecule, a crucial property for their application in textile dyeing. nih.gov
The specific structure of 2,6-Dichloro-3-nitrobenzenesulfonic acid, with its two chlorine atoms, offers additional avenues for creating specialized dyes. The chlorine atoms can influence the final color of the dye, often leading to brighter and more vibrant shades. Furthermore, these halogen substituents can enhance the dye's fastness properties, such as its resistance to fading from light, washing, and chemical exposure. The presence of these groups can also serve as reactive sites for further chemical modifications, allowing for the synthesis of a diverse palette of colors and pigments. Other related nitrobenzenesulfonic acids, such as 2-Amino-5-nitrobenzenesulfonic acid, are used in the synthesis of a variety of dyes including mordant, acid, and direct dyes. dyestuffintermediates.com
| Functional Group | Role in Dye Synthesis | Potential Influence of this compound Structure |
| Nitro Group (-NO2) | Precursor to the amino group (-NH2) for azo dye formation. | Can be reduced to an amino group, enabling the synthesis of a wide range of azo dyes. |
| Sulfonic Acid Group (-SO3H) | Imparts water solubility to the final dye molecule. | Enhances the applicability of the resulting dyes in aqueous dyeing processes. |
| Dichloro Substitution (-Cl) | Can modify the chromophore, affecting the final color. Can improve the dye's fastness properties. Can act as a reactive site for further modification. | Potential for creating dyes with unique shades and improved durability. |
Intermediate for Agrochemicals and Specialty Chemicals
The agrochemical industry heavily relies on halogenated nitroaromatic compounds as intermediates for the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The nitro group and chlorine atoms are well-known toxophores, meaning they contribute to the biological activity of the final product. Therefore, this compound represents a promising starting material for the development of novel agrochemicals.
The synthetic versatility of this compound allows for its incorporation into a wide range of molecular frameworks. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, and the sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides. This wide range of possible transformations makes this compound a valuable building block for creating complex molecules with potential pesticidal activity. For instance, related compounds like 2,6-Dichloro-3-nitrobenzonitrile are used in the synthesis of herbicides. chemimpex.com
| Structural Feature | Potential Role in Agrochemical Synthesis | Examples of Related Compound Applications |
| Dichloro and Nitro Groups | Act as toxophores, contributing to the biological activity of the final pesticide. | Halogenated nitrobenzenes are common precursors for a variety of pesticides. nih.govresearchgate.net |
| Sulfonic Acid Group | Can be modified to introduce other functional groups, influencing the solubility and transport of the active ingredient within the plant or target organism. | The sulfonic acid moiety can be a key component in the design of systemic pesticides. |
| Overall Structure | A versatile building block for the synthesis of a diverse range of complex agrochemical molecules. | Substituted nitrobenzenes are used to create a wide array of bioactive indoles for both pharmaceutical and agrochemical applications. nih.gov |
Applications in Electroplating and Other Industrial Processes
Beyond its role as a synthetic intermediate, this compound is likely to find applications in various industrial processes, particularly in electroplating, by analogy to its close relative, 3-nitrobenzenesulfonic acid sodium salt. This related compound is widely used as an additive in electroplating baths, where it functions as a carrier, brightener, and leveling agent. hopaxfc.com It helps to produce smooth, bright, and uniform metal coatings. It is plausible that this compound could perform a similar role, with the chlorine atoms potentially modifying its efficacy and the quality of the deposited metal layer.
Furthermore, 3-nitrobenzenesulfonic acid sodium salt is utilized as a stabilizer in the dyeing of fibers and as an oxidizing agent in various industrial applications, including in demetalizers and industrial cleaners. The oxidizing properties of the nitro group are key to these functions. Given its similar structure, this compound could also be employed as a mild oxidizing agent in these and other industrial settings. The presence of chlorine atoms might also impart biocidal properties, suggesting potential use in formulations for industrial cleaning and water treatment.
| Potential Application | Function | Analogous Compound and its Use |
| Electroplating | Additive (carrier, brightener, leveling agent) | 3-Nitrobenzenesulfonic acid sodium salt is used to improve the quality of metal coatings. hopaxfc.com |
| Textile Dyeing | Stabilizer, anti-reducing agent | 3-Nitrobenzenesulfonic acid sodium salt helps to protect the dye during the dyeing process. |
| Industrial Cleaning | Oxidizing agent, potential biocide | 3-Nitrobenzenesulfonic acid sodium salt is used in industrial cleaners and demetalizers. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions to the Field
Although detailed research findings exclusively for 2,6-dichloro-3-nitrobenzenesulfonic acid are scarce, the broader family of halogenated nitroaromatic compounds has been investigated for various applications. These compounds are recognized as important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The presence of halogen and nitro groups on the benzene (B151609) ring can significantly influence the reactivity and properties of the sulfonic acid, making these compounds versatile building blocks in organic synthesis. For instance, related compounds are used as starting materials for agrochemicals and rubber industry antioxidants.
The sulfonation of halogenated nitroaromatics is a key reaction in the production of these intermediates. The position of the substituents on the aromatic ring is crucial in determining the outcome of further chemical transformations. The specific arrangement of chloro and nitro groups in this compound suggests a unique electronic and steric environment that could be exploited for targeted chemical synthesis.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the lack of specific experimental data and dedicated research on this compound. Key areas that remain unexplored include:
Detailed Synthesis and Optimization: While general methods for the sulfonation of nitroaromatics exist, specific, high-yield, and environmentally benign synthetic routes to this compound have not been widely reported.
Physicochemical Properties: Comprehensive data on its solubility, pKa, crystal structure, and spectroscopic characteristics are not readily available. This information is fundamental for any potential application.
Reactivity Profile: A systematic study of its reactivity in various organic reactions is needed. Understanding how the chloro, nitro, and sulfonic acid groups collectively influence its behavior as a reactant or intermediate is crucial.
Potential Applications: There is a lack of research into the potential uses of this compound. Given the applications of similar compounds, it could potentially be a precursor for novel dyes, specialized polymers, or biologically active molecules.
Computational and Theoretical Studies: In the absence of extensive experimental data, computational modeling could provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.
Emerging Trends and Challenges in the Research of Halogenated Nitrobenzenesulfonic Acids
The research landscape for halogenated nitrobenzenesulfonic acids is shaped by broader trends in chemistry and materials science.
Emerging Trends:
Green Chemistry: There is a growing emphasis on developing sustainable synthetic methods that minimize waste and the use of hazardous reagents. This includes exploring catalytic sulfonation processes and alternative solvents.
Advanced Materials: Functionalized benzenesulfonic acids are being investigated for their potential use in advanced materials, such as proton exchange membranes for fuel cells and specialized polymers with unique thermal or optical properties.
Pharmaceutical and Agrochemical Development: The search for new bioactive molecules continues to drive research into novel chemical scaffolds. The unique substitution pattern of compounds like this compound could offer new avenues for the design of targeted therapeutic agents or pesticides.
Challenges:
Isomer Selectivity: The synthesis of specific isomers of polysubstituted benzenes can be challenging, often leading to mixtures that are difficult to separate. Developing highly selective synthetic methods is a key hurdle.
Environmental and Safety Concerns: Halogenated and nitroaromatic compounds can have environmental and health implications. Research into their biodegradability, toxicity, and safe handling is essential for any large-scale application.
Complexity of Characterization: The detailed characterization of complex substituted aromatic compounds requires a combination of advanced analytical techniques.
Q & A
Q. What are the established synthetic routes for 2,6-dichloro-3-nitrobenzenesulfonic acid, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves sulfonation of a nitro-substituted dichlorobenzene precursor. A common approach is reacting 2,6-dichloro-3-nitrobenzene with chlorosulfonic acid under controlled conditions (0°C to room temperature, 1–3 hours), followed by quenching in ice water to precipitate the product . Key considerations include:
- Temperature control to avoid over-sulfonation or decomposition.
- Stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid).
- Purification via recrystallization or column chromatography to remove unreacted starting materials.
Alternative routes may involve nitration of pre-sulfonated dichlorobenzene derivatives, though competing side reactions (e.g., ring chlorination) require careful monitoring .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns. For example, deshielding effects from the sulfonic acid (-SO₃H) and nitro (-NO₂) groups are observable at δ 8.2–8.5 ppm (aromatic protons) .
- Infrared (IR) Spectroscopy : Strong S=O stretches (~1180 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z: 272.063 for [M-H]⁻) .
- Elemental Analysis : Quantifies C, H, N, S, and Cl to assess purity (>98% for synthetic batches).
Q. How can researchers determine the solubility and pKa of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : Perform gravimetric analysis by dissolving known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, followed by filtration and drying to measure undissolved residue .
- pKa Determination : Use potentiometric titration with a standardized NaOH solution (0.1 M) in a water-ethanol mixture to enhance solubility. The sulfonic acid group typically exhibits pKa < 1, while the nitro group does not ionize in this range .
Advanced Research Questions
Q. How can structural ambiguities arising from crystallographic data or spectral contradictions be resolved?
Methodological Answer:
- X-Ray Crystallography : Refine crystal structures using programs like SHELXL to resolve disorder or thermal motion artifacts. For example, SHELXL’s rigid-bond restraint can correct unrealistic displacement parameters for chlorine atoms .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and carbon-proton couplings .
- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or NIST reference spectra for related sulfonic acids .
Q. What strategies mitigate impurities during large-scale synthesis, and how are they analyzed?
Methodological Answer:
- Byproduct Identification : Common impurities include incomplete sulfonation products (e.g., monosulfonated isomers) or hydrolyzed derivatives. Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate and identify these species .
- Process Optimization : Implement gradient temperature control during sulfonation to minimize side reactions. For example, maintaining 0–5°C during reagent addition reduces polysulfonation .
Q. How can this compound serve as a precursor for functional materials or bioactive compounds?
Methodological Answer:
- Dye Synthesis : React with aryl amines or phenols under acidic conditions to form azo dyes (e.g., Acid Yellow analogs). Monitor coupling efficiency via UV-Vis spectroscopy (λmax ~400–500 nm) .
- Sulfonamide Derivatives : Treat with thionyl chloride to generate the sulfonyl chloride intermediate, then react with amines to produce sulfonamides for drug discovery. Purity intermediates via flash chromatography (hexane/ethyl acetate gradient) .
Q. What computational tools are recommended for modeling the reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to predict electrophilic aromatic substitution sites (e.g., further nitration or chlorination). The nitro group’s meta-directing effects can be validated via Fukui indices .
- Molecular Dynamics (MD) : Simulate solubility behavior in solvent mixtures (e.g., water-DMSO) to guide formulation studies .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Error Source Analysis : Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) or instrument calibration issues.
- Isotopic Pattern Validation : In mass spectrometry, ensure chlorine’s isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) aligns with the molecular formula. Deviations suggest contamination .
Q. What experimental controls are essential when studying thermal decomposition or stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition thresholds (expected >200°C for nitrobenzenesulfonic acids) .
- Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
Interdisciplinary Applications
Q. How can this compound be integrated into environmental or catalytic studies?
Methodological Answer:
- Wastewater Treatment : Investigate its adsorption onto activated carbon or degradation via advanced oxidation processes (e.g., ozonation at pH 3–5). Quantify removal efficiency via ion chromatography .
- Catalysis : Use as a Brønsted acid catalyst in esterification reactions. Compare turnover frequencies (TOF) with p-toluenesulfonic acid controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
